sodium;5-ethoxycyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-ethoxycyclopenta-1,3-diene: is an organosodium compound characterized by the presence of a sodium ion and a 5-ethoxycyclopenta-1,3-diene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-ethoxycyclopenta-1,3-diene typically involves the reaction of 5-ethoxycyclopenta-1,3-diene with a sodium source. One common method is the reaction of 5-ethoxycyclopenta-1,3-diene with sodium hydride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium;5-ethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: Sodium;5-ethoxycyclopenta-1,3-diene is used as a precursor in the synthesis of various organic compounds. It serves as a building block in the construction of more complex molecules through reactions such as Diels-Alder cycloaddition .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and therapeutic potentials .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of sodium;5-ethoxycyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the sodium ion is replaced by other nucleophiles. Additionally, its diene moiety can participate in cycloaddition reactions, forming new cyclic structures. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Cyclopentadiene: A related compound with a similar diene structure but without the ethoxy group.
1,3-Butadiene: Another diene compound with different substituents and reactivity.
Ethylcyclopentadiene: A compound with an ethyl group instead of an ethoxy group.
Uniqueness: Sodium;5-ethoxycyclopenta-1,3-diene is unique due to the presence of both the sodium ion and the ethoxy group. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethoxy group enhances the compound’s solubility and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
875798-87-1 |
---|---|
Molecular Formula |
C7H9NaO |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
sodium;5-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.Na/c1-2-8-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
ISMHBHQTZASNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[C-]1C=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.